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Compound of Interest

Compound Name: (S)-Ampa

Cat. No.: B1681429 Get Quote

(S)-AMPA: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of the chemical and physical properties,

signaling pathways, and key experimental protocols related to (S)-AMPA ((S)-α-Amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid). This document is intended for researchers,

scientists, and professionals involved in drug development and neuroscience research.

Core Chemical and Physical Properties
(S)-AMPA is the active S-enantiomer of AMPA and a potent, selective agonist for the AMPA

receptor, a class of ionotropic glutamate receptors in the central nervous system.[1] Its precise

chemical and physical characteristics are crucial for its application in experimental settings.
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Property Value Reference(s)

IUPAC Name

(2S)-2-amino-3-(5-methyl-3-

oxo-1,2-oxazol-4-yl)propanoic

acid

[2][3]

Synonyms

(S)-α-Amino-3-hydroxy-5-

methyl-4-isoxazolepropionic

acid, L-AMPA

[4][5]

CAS Number 83643-88-3

Molecular Formula C₇H₁₀N₂O₄

Molecular Weight 186.17 g/mol

Physical Form Solid, powder

Purity
Typically >98% or ≥99%

(HPLC)

Solubility
Soluble in water (up to

100mM)

Water: 9.31 mg/mL (50 mM)

EC₅₀ 3.5 µM

Storage
Store at room temperature

under desiccating conditions.

Solutions can be stored at

-20°C for up to one month.

Signaling Pathways of (S)-AMPA
As a specific agonist, (S)-AMPA mimics the action of the endogenous neurotransmitter

glutamate at AMPA receptors (AMPARs). The binding of (S)-AMPA to the ligand-binding

domain of the AMPAR induces a conformational change in the receptor, leading to the opening

of its associated ion channel. This allows for the rapid influx of cations, primarily Na⁺, which

causes depolarization of the postsynaptic membrane. Depending on the subunit composition of
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the AMPAR, particularly the absence of the edited GluA2 subunit, the channel can also be

permeable to Ca²⁺.

This initial depolarization and potential calcium influx trigger a cascade of downstream

signaling events that are fundamental to synaptic plasticity, namely Long-Term Potentiation

(LTP) and Long-Term Depression (LTD).

Long-Term Potentiation (LTP): High-frequency stimulation and subsequent AMPAR activation

lead to significant postsynaptic depolarization. This depolarization relieves the Mg²⁺ block of

nearby NMDA receptors, allowing for a substantial influx of Ca²⁺. This calcium surge

activates several kinases, most notably Calcium/calmodulin-dependent protein kinase II

(CaMKII). Activated CaMKII phosphorylates AMPAR subunits, which can increase their

channel conductance and promotes the trafficking and insertion of additional AMPARs into

the postsynaptic membrane from intracellular stores. This increase in the number of synaptic

AMPARs strengthens the synapse.

Long-Term Depression (LTD): Lower levels of Ca²⁺ influx, typically resulting from lower

frequency stimulation, can trigger LTD. This process involves the activation of protein

phosphatases, such as calcineurin. These phosphatases dephosphorylate AMPARs, which

marks them for removal from the synaptic membrane via clathrin-mediated endocytosis. This

reduction in synaptic AMPARs weakens the synapse.
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Signaling cascade initiated by (S)-AMPA binding to the AMPA receptor.

Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This protocol details a method for recording (S)-AMPA-evoked currents from pyramidal

neurons in acute brain slices, a common technique to assess the functional properties of AMPA

receptors.

1. Slice Preparation:

Anesthetize and decapitate a young rat (e.g., P15-P25 Wistar).
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial
cerebrospinal fluid (aCSF) cutting solution containing (in mM): 125 NaCl, 2.5 KCl, 1.25
NaH₂PO₄, 25 NaHCO₃, 10 glucose, 1 sodium pyruvate, 4 CaCl₂, and 4 MgCl₂.
Cut 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then
maintain at room temperature until recording.

2. Recording Setup:

Transfer a single slice to a recording chamber on an upright microscope, continuously
perfused with oxygenated aCSF at a rate of 2-3 mL/min.
The recording aCSF should contain a GABA-A receptor antagonist (e.g., 20 µM Gabazine or
100 µM Picrotoxin) and an NMDA receptor antagonist (e.g., 100 µM D-APV) to isolate
AMPAR-mediated currents.
Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ.
Fill pipettes with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10
EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH.

3. Data Acquisition:

Establish a whole-cell patch-clamp configuration on a visually identified CA1 pyramidal
neuron.
Hold the neuron at a membrane potential of -60 mV or -70 mV.
Bath-apply (S)-AMPA at a known concentration (e.g., 10 µM) to evoke an inward current.
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To confirm the current is mediated by AMPA receptors, repeat the application in the presence
of a specific AMPA receptor antagonist, such as NBQX (20 µM), which should block the (S)-
AMPA-induced current.
Record and analyze the amplitude, kinetics, and other properties of the evoked currents
using appropriate software.

Radioligand Binding Assay for AMPA Receptors
This protocol provides a method to study the binding of ligands to AMPA receptors in brain

tissue homogenates using a radiolabeled compound like --INVALID-LINK---AMPA.

1. Membrane Preparation:

Dissect and homogenize brain tissue (e.g., rat cortex) in 20 volumes of ice-cold lysis buffer
(e.g., 50 mM Tris-HCl, pH 7.4).
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes.
Wash the pellet by resuspending in fresh buffer and centrifuging again.
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl with 100 mM KSCN to
increase specific binding).
Determine the protein concentration of the membrane preparation using a standard assay
(e.g., BCA assay).

2. Binding Assay:

The assay is typically performed in a 96-well plate with a final volume of 250 µL.
Total Binding: Add membrane preparation (50-120 µg protein), --INVALID-LINK---AMPA (e.g.,
5-10 nM), and assay buffer to the wells.
Non-specific Binding: In a parallel set of wells, add the same components plus a high
concentration of a non-labeled competing ligand (e.g., 100 µM L-glutamate or 1 mM non-
labeled AMPA) to saturate the receptors.
Competition Assay: To determine the affinity of a test compound, add membrane preparation,
--INVALID-LINK---AMPA, and varying concentrations of the unlabeled test compound.
Incubate the plates at 4°C or 30°C for 60 minutes with gentle agitation to reach equilibrium.

3. Filtration and Counting:

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that
have been presoaked in a solution like 0.3% polyethyleneimine (PEI).
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Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation
counter.

4. Data Analysis:

Calculate Specific Binding by subtracting the non-specific binding from the total binding.
For saturation experiments, plot specific binding against the concentration of --INVALID-
LINK---AMPA to determine the K_d (dissociation constant) and B_max (maximum receptor
density).
For competition experiments, plot the percentage of specific binding against the
concentration of the unlabeled competitor to determine the IC₅₀, which can then be
converted to the K_i (inhibition constant).

Chemical Synthesis of (S)-AMPA
Detailed, step-by-step protocols for the enantioselective synthesis of (S)-AMPA are often

proprietary and not readily available in public literature. However, the synthesis of AMPA and its

analogs generally involves the construction of the substituted isoxazole ring and the

attachment of the chiral amino acid side chain. Enantiomerically pure (S)-AMPA is typically

obtained through one of two general strategies:

Chiral Resolution: A racemic mixture of AMPA is synthesized and then the enantiomers are

separated. This can be achieved by forming diastereomeric salts with a chiral resolving

agent, which can then be separated by crystallization, followed by removal of the resolving

agent.

Asymmetric Synthesis: The synthesis is designed to selectively produce the (S)-enantiomer

from the beginning. This often involves using a chiral starting material (a "chiral pool"

approach) or a chiral catalyst/auxiliary to control the stereochemistry of a key reaction step.

For example, enantiomers of AMPA-related compounds have been prepared by reacting (S)-

or (R)-3,4-didehydroproline with ethoxycarbonylformonitrile oxide in a 1,3-dipolar

cycloaddition reaction, establishing the desired stereocenter early in the synthetic route.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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